

# A Technical Guide to Morpholino Synthesis Reagents and Their Suppliers

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## Compound of Interest

Compound Name: *N*-DMTr-morpholino-U-5'-O-phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reagents required for morpholino antisense oligonucleotide synthesis, profiles of key suppliers, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing morpholino technology for gene knockdown studies and therapeutic applications.

## Introduction to Morpholino Oligonucleotides

Phosphorodiamidate morpholino oligomers (PMOs), commonly known as morpholinos, are synthetic molecules used to modify gene expression.<sup>[1]</sup> Unlike traditional antisense oligonucleotides, morpholinos possess a neutral backbone composed of morpholine rings linked by phosphorodiamidate groups, which confers high specificity, resistance to nucleases, and low toxicity.<sup>[2][3]</sup> They function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing.<sup>[2]</sup> This unique mode of action has made them an invaluable tool in developmental biology and a promising platform for therapeutic development.<sup>[4]</sup>

## Key Suppliers of Morpholino Synthesis Reagents and Custom Oligos

A number of companies specialize in the provision of reagents for morpholino synthesis or offer custom synthesis of morpholino oligos. The table below summarizes the main suppliers and their offerings.

Supplier	Key Offerings	Website
Gene Tools, LLC	Custom morpholino oligos (standard and Vivo-Morpholinos), control oligos.[4] [5]	--INVALID-LINK--
Amerigo Scientific	Morpholino phosphoramidate monomers.[6]	--INVALID-LINK--
Bio-Synthesis Inc.	Custom morpholino oligo synthesis with various modifications and purification options.[7][8]	--INVALID-LINK--
BOC Sciences	A range of phosphoramidites for morpholino synthesis, including modified versions.[9] [10]	--INVALID-LINK--
Creative Biogene	Custom morpholino oligo synthesis and peptide-PMO conjugates.[11][12]	--INVALID-LINK--
ChemGenes	Morpholino phosphoramidates and other reagents for oligonucleotide synthesis.[3] [13]	--INVALID-LINK--

## Core Reagents for Morpholino Synthesis

The solid-phase synthesis of morpholino oligonucleotides is a cyclical process involving deblocking, coupling, and optional capping steps.[2] The quality and purity of the reagents used in this process are critical for the successful synthesis of high-fidelity morpholinos.

## Morpholino Monomers (Phosphoramidites)

Activated morpholino monomers are the fundamental building blocks for synthesis. They are typically supplied as phosphoramidites with protecting groups on the 5'-hydroxyl and the exocyclic amine of the base.

Table 1: Comparison of Morpholino Phosphoramidite Monomers

Supplier	Product Name	Purity	Available Modifications
Amerigo Scientific	Morpholino Phosphoramidate Monomers	Data not specified	Standard A, C, G, T bases[6]
BOC Sciences	PMO Phosphoramidates and derivatives	≥95% to ≥98% by HPLC for specific products[9]	Variety of protecting groups and modified bases[9][14]
ChemGenes	Morpholino Phosphorodiamidates	Data not specified	Standard A, C, G, T bases with DMTr and cyanoethyl protecting groups[13]

## Solid Supports

The synthesis of morpholino oligos begins with the first monomer attached to a solid support, typically a controlled pore glass (CPG) or polystyrene resin.

Table 2: Common Solid Supports for Morpholino Synthesis

Support Type	Description	Key Features
Controlled Pore Glass (CPG)	Rigid, non-swelling support with defined pore sizes.	Good for short to medium length oligos.
Polystyrene (PS)	Swells in organic solvents, allowing for higher loading capacities.	Suitable for larger scale synthesis.

## Ancillary Reagents

A variety of other chemical reagents are essential for the successful execution of each step in the synthesis cycle.

Table 3: Ancillary Reagents for Morpholino Synthesis

Reagent Type	Example	Purpose	Typical Purity/Grade
Deblocking Agent	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)	Removes the 5'-Trityl protecting group.[2]	HPLC grade solvents, ACS reagent grade TCA
Coupling Activator	5-Ethylthio-1H-tetrazole (ETT)	Activates the phosphoramidite for coupling.[15]	High purity, low water content
Capping Reagent	Acetic Anhydride/N-Methylimidazole	Blocks unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.	Anhydrous, high purity
Oxidizing Agent	Iodine solution	Oxidizes the phosphite triester linkage to a stable phosphorodiamidate linkage.	Standardized solution
Cleavage/Deprotection	Concentrated Ammonium Hydroxide	Cleaves the morpholino from the solid support and removes base protecting groups.[2]	ACS reagent grade

## Quality Control of Morpholino Oligonucleotides

Ensuring the purity and identity of the final morpholino product is crucial for reliable experimental results. Suppliers employ a range of analytical techniques for quality control.

Table 4: Quality Control Methods for Morpholino Oligos

Method	Purpose	Supplier Mentioning Use
Mass Spectrometry (MALDI-TOF or ESI)	Confirms the molecular weight of the full-length product.	Gene Tools[16], Bio-Synthesis Inc.[7]
High-Performance Liquid Chromatography (HPLC)	Assesses the purity of the oligonucleotide.[17]	Gene Tools[17], Bio-Synthesis Inc.[7], BOC Sciences[9]
Capillary Electrophoresis (CE)	Determines the length and purity of the oligo.	Creative Biogene[18]
UV Spectrophotometry	Quantifies the concentration of the morpholino oligo.[2]	Gene Tools[16]

Gene Tools states that their HPLC-purified oligos typically achieve greater than 90% purity.[17] BOC Sciences specifies purities of >99% for some of their DNA phosphoramidites as determined by 31P-NMR and RP-HPLC.[19]

## Experimental Protocols

### Solid-Phase Synthesis of a 25-mer Morpholino Oligo

This protocol outlines the general steps for the synthesis of a 25-mer morpholino oligonucleotide on an automated DNA/RNA synthesizer.

Materials:

- Morpholino phosphoramidite monomers (A, C, G, T)
- Solid support pre-loaded with the first morpholino monomer
- Deblocking solution: 3% TCA in DCM
- Coupling solution: 0.2 M morpholino monomer, 0.5 M ETT in acetonitrile

- Capping solution A: Acetic anhydride/Pyridine/THF
- Capping solution B: N-Methylimidazole/THF
- Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine
- Cleavage and deprotection solution: Concentrated ammonium hydroxide
- Acetonitrile (synthesis grade)
- Dichloromethane (synthesis grade)

Procedure:

- Synthesizer Setup: Load the synthesizer with the required reagents and the solid support column. Program the synthesizer with the desired 25-base sequence.
- Synthesis Cycle (repeated 24 times):
  - Deblocking: Treat the solid support with the deblocking solution to remove the 5'-trityl group. Wash thoroughly with acetonitrile.
  - Coupling: Deliver the appropriate activated morpholino monomer and activator to the column to couple to the free 5'-hydroxyl group.
  - Capping (Optional but Recommended): Treat the support with capping solutions to block any unreacted 5'-hydroxyl groups.
  - Oxidation: Treat the support with the oxidizing solution to form the stable phosphorodiamidate linkage. Wash thoroughly with acetonitrile.
- Final Deblocking: Perform a final deblocking step to remove the 5'-trityl group from the full-length oligo.
- Cleavage and Deprotection:
  - Transfer the solid support to a sealed vial.

- Add concentrated ammonium hydroxide.
- Heat at 55°C for 12-16 hours.[\[2\]](#)
- Cool the vial and collect the supernatant containing the crude morpholino.
- Purification:
  - Purify the crude morpholino using anion-exchange or reverse-phase HPLC.[\[17\]](#)[\[20\]](#)
  - Collect the fractions containing the full-length product.
  - Desalt the purified oligo using a desalting column or ethanol precipitation.
- Quantification and Analysis:
  - Determine the concentration of the purified morpholino by measuring the absorbance at 260 nm.
  - Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.

## Morpholino-Mediated Knockdown of Nodal Signaling in Zebrafish Embryos

This protocol describes a typical experiment to assess the function of a gene in the Nodal signaling pathway in zebrafish using morpholino injection.

Materials:

- Wild-type zebrafish embryos
- Nodal-targeting morpholino oligo (e.g., targeting squint or cyclops)
- Standard control morpholino oligo[\[21\]](#)
- Microinjection setup (micromanipulator, microinjector, glass capillaries)
- Phenol red solution (0.5%)

- Danube's solution or E3 medium

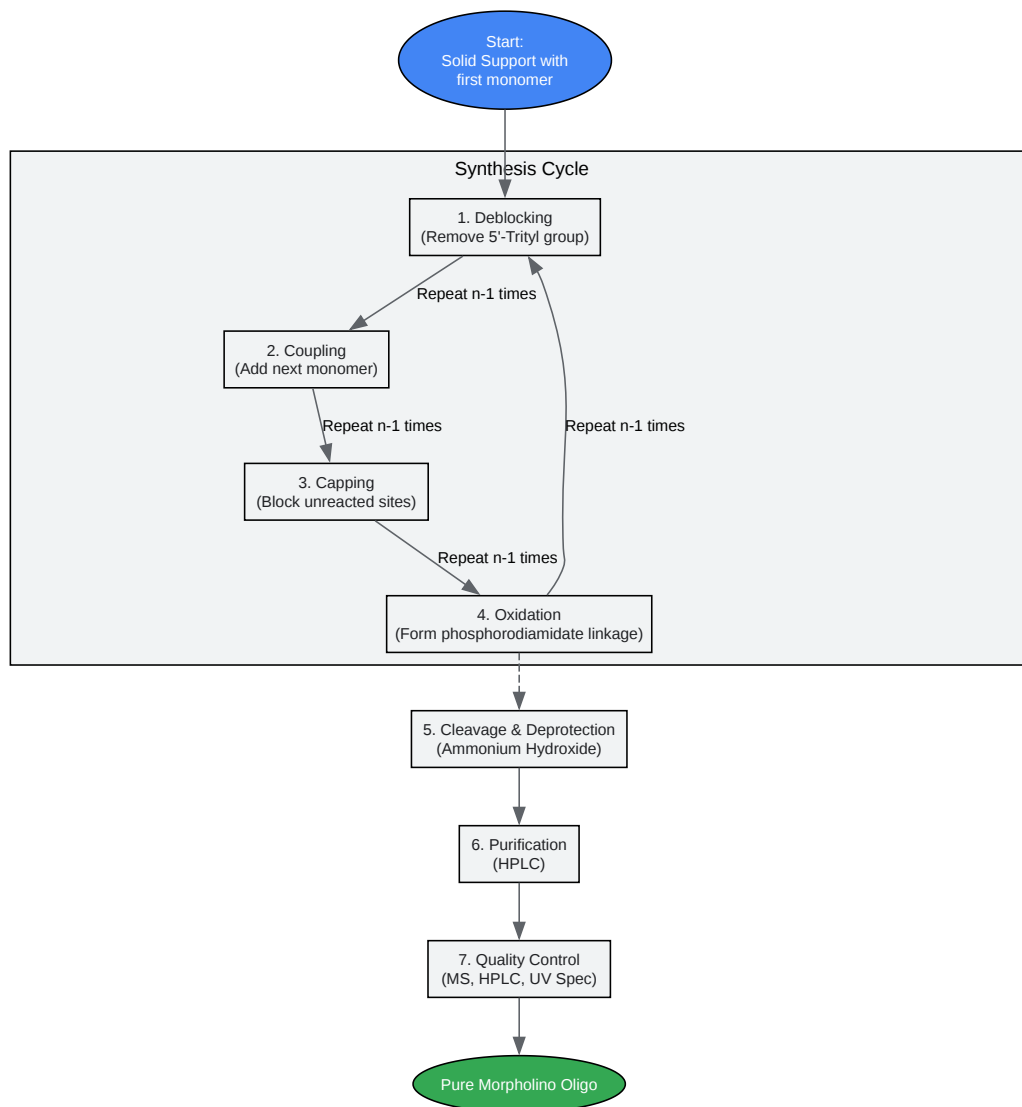
#### Procedure:

- Prepare Injection Mix: Dilute the morpholino stock solution to the desired working concentration (e.g., 1-5 ng/nL) in sterile water with 0.05% phenol red as a tracer. Prepare separate injection mixes for the target morpholino and the control morpholino.
- Collect Embryos: Collect freshly fertilized zebrafish embryos.
- Microinjection:
  - Align the embryos in a trough on an agar plate.
  - Load a glass capillary with the injection mix.
  - Inject approximately 1-2 nL of the morpholino solution into the yolk of 1- to 4-cell stage embryos.
- Incubation: Incubate the injected embryos in Danieau's solution or E3 medium at 28.5°C.
- Phenotypic Analysis: Observe the embryos at different developmental stages (e.g., shield stage, 24 hpf, 48 hpf) for developmental defects associated with aberrant Nodal signaling, such as cyclopia, reduced trunk and tail structures, and defects in mesendoderm formation.
- Validation:
  - Rescue Experiment: Co-inject the target morpholino with a synthetic mRNA encoding the target gene that is resistant to morpholino binding. A rescue of the phenotype confirms the specificity of the morpholino.
  - Splice-blocking Morpholino: If a splice-blocking morpholino is used, confirm the altered splicing by RT-PCR analysis of the target mRNA.

## Visualizing Workflows and Signaling Pathways

### Solid-Phase Morpholino Synthesis Workflow

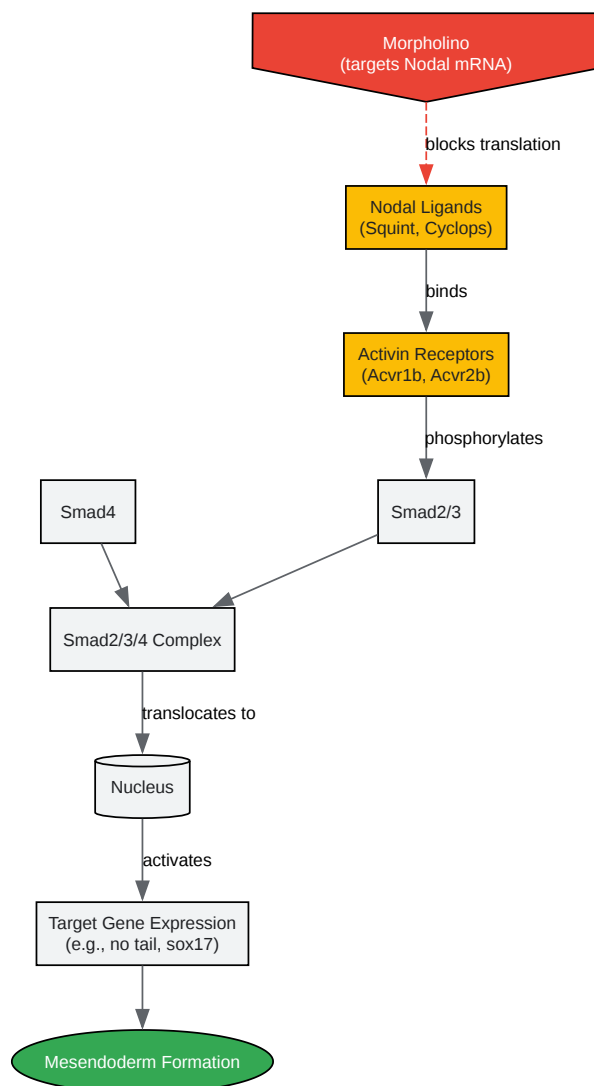




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Caption: Workflow for solid-phase synthesis of morpholino oligos.

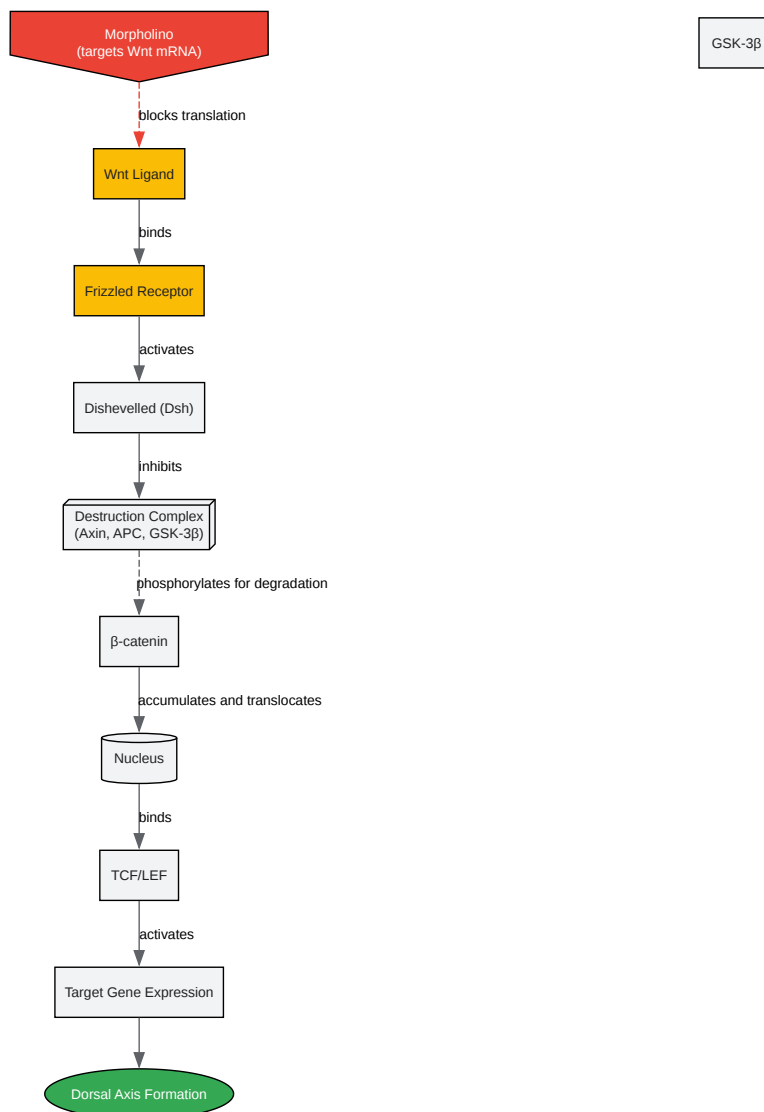
## Simplified Nodal Signaling Pathway in Zebrafish Embryogenesis



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Caption: Nodal signaling pathway and the point of morpholino intervention.

## Simplified Wnt/ $\beta$ -catenin Signaling Pathway in *Xenopus* Development



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Caption: Wnt/ $\beta$ -catenin pathway and the role of morpholinos in its study.

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